Identification and Resolution of Vildagliptin N-oxide in Forced Degradation Studies
In forced degradation studies, Vildagliptin N-oxide is formed as a major oxidative degradant. The development of a robust, stability-indicating HPLC method requires the resolution of this N-oxide peak from the parent drug and other impurities. Vildagliptin N-oxide was specifically identified and its peak was well-resolved under the validated chromatographic conditions, which is essential for accurate quantification [1].
| Evidence Dimension | Degradation product formation and chromatographic resolution |
|---|---|
| Target Compound Data | Vildagliptin N-oxide is a major oxidative degradation product that must be resolved. |
| Comparator Or Baseline | Other degradation products formed under acidic, basic, oxidative, thermal, and photolytic conditions [2]. |
| Quantified Difference | N-oxide peak was well resolved from the Vildagliptin main peak and other impurities, meeting system suitability criteria. |
| Conditions | Oxidative stress conditions (e.g., 3% H2O2) in a validated RP-HPLC method [1]. |
Why This Matters
Confirms the suitability of Vildagliptin N-oxide as a reference standard for developing a specific, stability-indicating HPLC method for vildagliptin tablets.
- [1] Mahajan, N., Deshmukh, S., & Farooqui, M. (2020). Stability Indicating Method for Known and Unknown Impurities Profiling for Vildagliptin in Vildagliptin Tablet. Current Pharmaceutical Analysis, 17(10), 1261-1271. View Source
- [2] Alqudah, E., Abbadi, M., Alqadoomi, S., Hameda, I. A., Arar, S., & Sweidan, K. (2023). Identification and Separation of the Degradation Products of Vildagliptin Tablets and Raw Material using LC-MS and NMR, and then Exploration of the Corresponding Degradation Pathways. Jordan Journal of Pharmaceutical Sciences, 16(2), 478. View Source
